

Confirming the Identity of 5-Cyanophthalide: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

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For researchers, scientists, and professionals in drug development, the unequivocal identification of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. This guide provides a comprehensive comparison of analytical data for 5-cyanophthalide, a key intermediate in the synthesis of widely used antidepressants like Citalopram and Escitalopram, against established reference standards.^{[1][2][3]} The presence of impurities, such as terephthalic acid and diphthalide derivatives, can significantly impact the yield and purity of the final active pharmaceutical ingredient (API).^{[1][4]} Therefore, rigorous analytical confirmation of 5-cyanophthalide is paramount.

Physicochemical Properties of 5-Cyanophthalide

A foundational step in the identification of any chemical compound is the verification of its physical and chemical properties against those of a known reference standard. 5-Cyanophthalide is typically a white to light yellow crystalline powder.^{[2][5]}

Property	Reference Standard Specification	Source
Molecular Formula	C ₉ H ₅ NO ₂	[5][6][7][8]
Molecular Weight	159.14 g/mol	[2][5][7][8]
CAS Number	82104-74-3	[2][5][6][7]
Melting Point	201-205 °C	[5][7][9]
Appearance	White to off-white crystalline powder	[2][5][10]
Solubility	Soluble in Dimethylformamide (DMF), Acetone (Slightly), Chloroform (Slightly), Methanol (Slightly)	[9][10]

Spectroscopic and Chromatographic Identity Confirmation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of 5-cyanophthalide's identity and purity. The data presented below is indicative of a high-purity reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of 5-cyanophthalide and detecting any process-related impurities. High-purity samples are expected to have a purity of 99.5% to 99.9%. [1][2][4]

Parameter	Experimental Value	Source
Purity by HPLC	≥ 99.5%	[10][11]
Any Single Impurity	Not more than 0.30%	[10]
Total Impurities	Not more than 1.0%	[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the 5-cyanophthalide molecule.

Functional Group	Band Region (cm ⁻¹)	Source
C≡N Stretch	2231	[1] [4]
C=O Stretch (Lactone)	1757	[1] [4]
C-H Stretch (Aromatic)	3111, 3091	[1] [4]
C=C Stretch (Aromatic)	1679, 1620	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 5-cyanophthalide.

¹H NMR (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Source
8.04	s	1H	Aromatic proton	[11]
7.95	d (J=7.5 Hz)	1H	Aromatic proton	[11]
7.88	d (J=7.5 Hz)	1H	Aromatic proton	[11]
5.46	s	2H	-CH ₂ -	[11]

¹³C NMR (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)	Source
170.1, 165.5, 147.2, 141.3, 128.2, 126.6, 124.6, 122.0, 70.0, 51.2, 28.5	[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 5-cyanophthalide.

Parameter	Value	Source
Molecular Weight	159.14	[2] [5] [7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) Protocol

- Column: C18 250mm x 4.6mm (5 μ m particle size)[\[1\]](#)
- Mobile Phase: A mixture of HPLC grade water (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (500:410 v/v).[\[1\]](#)
- Flow Rate: 1.2 ml/minute[\[1\]](#)
- Detection: UV at 239nm[\[1\]](#)
- Injection Volume: 20 μ l[\[1\]](#)
- Temperature: Room temperature[\[1\]](#)

Infrared (IR) Spectroscopy Protocol

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

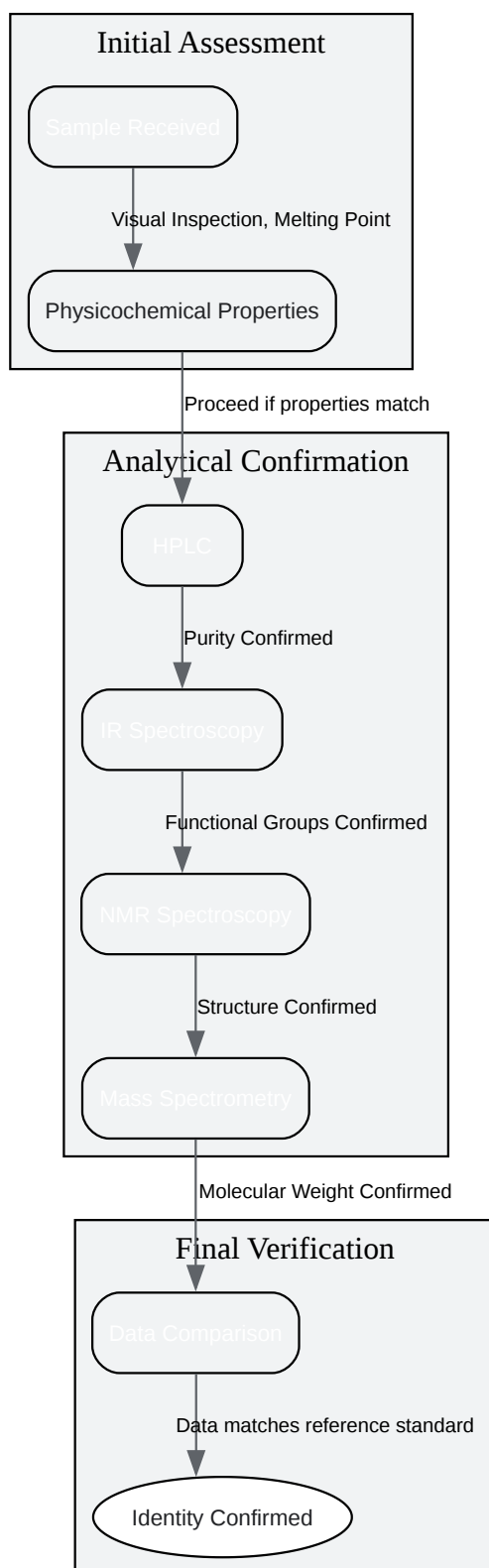
- Instrument: 500 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Reference: Tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Protocol

- Instrument: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
- Data Acquisition: The mass-to-charge ratio (m/z) is measured to determine the molecular weight.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the identity of 5-cyanophthalide against a reference standard.



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Caption: Experimental workflow for the identification of 5-cyanophthalide.

Caption: Logical relationship for sample verification against a reference standard.

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- To cite this document: BenchChem. [Confirming the Identity of 5-Cyanophthalide: A Comparative Guide to Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018389#confirming-the-identity-of-5-cyanophthalide-with-reference-standards>]

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